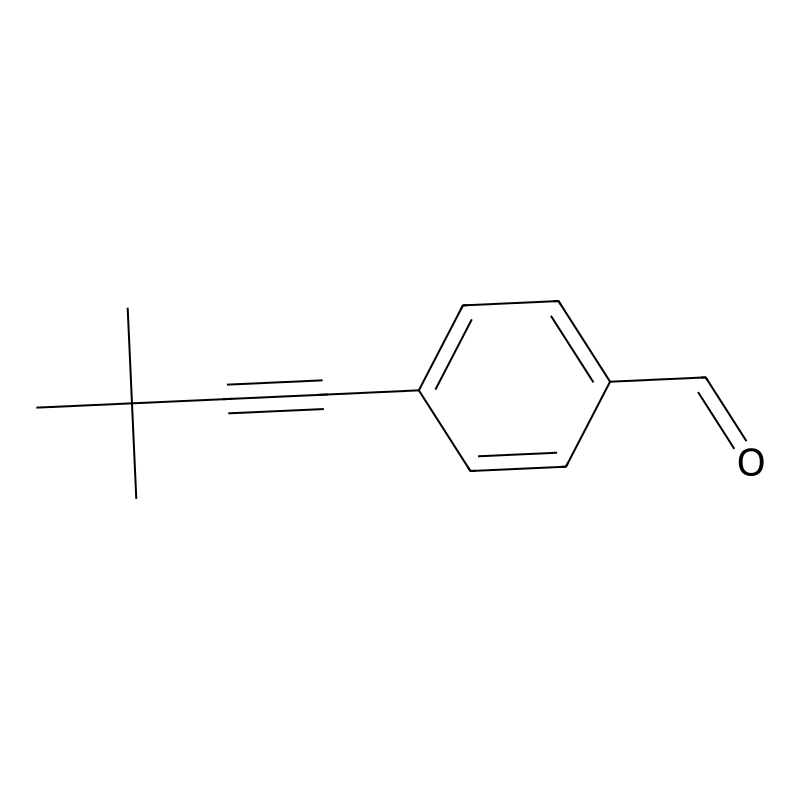

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is an organic compound characterized by its unique structure, which features a benzaldehyde moiety substituted with a 3,3-dimethyl-1-butynyl group. Its molecular formula is , and it has a molecular weight of approximately 204.27 g/mol. The compound exhibits notable physical properties, including a distinct aromatic odor typical of benzaldehydes, making it relevant in various chemical applications.

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents or hydrides.

- Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde can be achieved through several methods:

- Alkyne Substitution: Starting from benzaldehyde, a nucleophilic substitution reaction can introduce the 3,3-dimethyl-1-butynyl group using appropriate reagents like lithium diorganocopper reagents.

- Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a base, allowing for the formation of the desired compound.

- Reduction of Related Compounds: Reductive methods from related compounds such as 4-(3,3-dimethyl-1-butynyl)phenol can also yield the aldehyde.

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde finds applications in several fields:

- Flavor and Fragrance Industry: Its aromatic properties make it suitable for use as a flavoring agent or fragrance component.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential applications in drug development due to its unique structure may emerge as research progresses.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Isopropylbenzaldehyde | Benzaldehyde derivative | Contains an isopropyl group instead of an alkyne |

| 4-Methylbenzaldehyde | Benzaldehyde derivative | Simple methyl substitution on the benzene ring |

| 4-(2-Methylpropynyl)benzaldehyde | Benzaldehyde derivative | Features a branched alkyne substituent |

These compounds highlight the uniqueness of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde due to its specific alkyne substitution pattern and potential reactivity profiles.

The preparation of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde can be achieved through several synthetic approaches, with catalytic cross-coupling reactions being predominant. Each methodology offers distinct advantages depending on the desired scale, available precursors, and reaction conditions.

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions represent the most direct and efficient routes to synthesize 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde. These methods typically involve the formation of a carbon-carbon bond between a benzaldehyde derivative and 3,3-dimethyl-1-butyne.

Sonogashira Coupling Mechanisms and Optimization

The Sonogashira coupling reaction is the method of choice for synthesizing 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde. This reaction involves the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde or 4-iodobenzaldehyde with 3,3-dimethyl-1-butyne. The classical Sonogashira protocol employs a palladium catalyst, copper(I) co-catalyst, and an amine base under mild conditions, typically at room temperature.

The mechanism of the traditional Sonogashira coupling proceeds through several key steps:

- Oxidative addition of the aryl halide to the Pd(0) complex

- Transmetalation with the copper acetylide (formed from the terminal alkyne)

- Reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst

A typical reaction scheme for the synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde via Sonogashira coupling is shown below:

$$ \text{4-Bromobenzaldehyde} + \text{3,3-Dimethyl-1-butyne} \xrightarrow[\text{CuI, Et}3\text{N}]{\text{Pd(PPh}3\text{)}_4} \text{4-(3,3-Dimethyl-1-butynyl)-benzaldehyde} $$

Optimization strategies for this reaction typically focus on catalyst selection, ligand design, and reaction conditions. Studies have shown that the nature of the most active Pd/PR3 complex is primarily determined by the steric bulk of the acetylene, which is an important consideration when working with 3,3-dimethyl-1-butyne due to its bulky tert-butyl group.

Nickel-Catalyzed Reductive Coupling Pathways

An alternative approach to synthesizing 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde involves nickel-catalyzed reductive coupling reactions between benzaldehyde derivatives and 3,3-dimethyl-1-butyne. These methods have gained attention due to their potential for greater functional group tolerance and economic advantages compared to palladium-based systems.

The mechanism of nickel-catalyzed aldehyde-alkyne coupling has been investigated using density functional theory, revealing that these reactions proceed through:

- Oxidative cyclization of the alkyne and aldehyde to the nickel center

- Sigma-bond metathesis with a reducing agent

- Reductive elimination to release the allylic alcohol product

Jamison and colleagues advanced this methodology by employing trialkylboranes as reducing agents for nickel-catalyzed couplings. This approach is particularly effective for reactions involving internal aromatic alkynes, though it can also be applied to aliphatic internal and terminal alkynes with good yields.

To obtain 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde from this reaction pathway, an additional oxidation step would be required to convert the allylic alcohol intermediate to the corresponding aldehyde.

Copper-Free Variants and Homocoupling Avoidance Strategies

A significant advancement in the synthesis of compounds like 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde has been the development of copper-free Sonogashira coupling reactions. These methods address the common challenges associated with traditional Sonogashira protocols, particularly the formation of Glaser homocoupling byproducts and the inherent toxicity of copper catalysts.

Several effective strategies for copper-free Sonogashira couplings have emerged:

Dual Catalyst Systems: A novel approach involves the simultaneous introduction of two different palladium (pre)catalysts – one optimized for oxidative addition to the aryl halide and another for terminal alkyne activation. This facilitates Pd-Pd transmetalation and subsequent reductive elimination, enabling reactions at room temperature with catalyst loadings as low as 0.125 mol%.

Heterogeneous Catalysts: Silica-based diphenylphosphine palladium (SiliaCat DPP-Pd) has proven effective for copper-free Sonogashira reactions, offering advantages in terms of reaction cleanliness, high yields, and rapid completion (as little as 3 minutes in some cases).

Specialized Ligand Systems: Air- and moisture-stable dinuclear Pd complexes with 2-benzimidazolyl ligands have been developed for copper-free Sonogashira couplings. By controlling the conformation and rigidity of the ligand scaffolds, catalytic efficiency can be significantly enhanced, allowing reactions to proceed in aqueous or alcoholic solvents.

Table 1: Comparison of Catalytic Systems for Copper-Free Sonogashira Coupling

| Catalytic System | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Dual Pd Catalysts | Two specialized Pd catalysts with complementary functions | Room temperature, low catalyst loading (0.125 mol%) | Prevents homocoupling, efficient activation of both substrates |

| SiliaCat DPP-Pd | Heterogeneous silica-supported catalyst | Flow chemistry compatible, 3-minute reaction time | Clean reactions, high yields, suitable for scale-up |

| Pd-Benzimidazolyl Complexes | Air/moisture-stable dinuclear complexes | Aqueous/alcoholic solvents, 0.1 mol% catalyst | Effective with both electron-rich and poor substrates |

These copper-free methodologies represent significant advantages for the synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde, particularly for applications where high purity is required and copper contamination must be avoided.

Alternative Synthetic Routes

While cross-coupling reactions are predominant in synthesizing 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde, several alternative approaches offer complementary advantages in specific contexts.

Oppenauer-Type Oxidation and Related Transformations

The Oppenauer oxidation presents an alternative approach that can be incorporated into synthetic routes for 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde. This methodology involves the oxidation of primary and secondary alcohols with ketones in the presence of metal alkoxides such as aluminum isopropoxide (Al(i-PrO)3).

In the context of synthesizing our target compound, the Oppenauer oxidation would be particularly useful for converting 4-(3,3-dimethyl-1-butynyl)-benzyl alcohol to the corresponding benzaldehyde. The reaction proceeds through a mechanism involving:

- Coordination of the alcohol substrate to aluminum

- Ketone coordination to form a six-membered transition state

- Hydride transfer from the alkoxide to the ketone

- Formation of the aldehyde product and isopropyl alcohol

While this reaction typically requires high temperatures and long reaction times, microwave irradiation can significantly reduce the duration. One important consideration is that the reaction is reversible, necessitating a large excess of the oxidizing ketone to drive the equilibrium toward the desired product.

Aluminum Hemiaminal-Mediated Functionalization

A novel two-step, one-pot procedure for synthesizing functionalized benzaldehydes employs stable aluminum hemiaminals as tetrahedral intermediates. This approach is particularly valuable when the synthetic strategy involves introducing substituents onto a benzaldehyde scaffold in the presence of the reactive aldehyde functionality.

The method works by protecting a latent aldehyde group as an aluminum hemiaminal, making it compatible with subsequent cross-coupling reactions using strong nucleophilic organometallic reagents. For the synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde, this could involve:

- Formation of an aluminum hemiaminal from benzaldehyde

- Cross-coupling of the protected intermediate with 3,3-dimethyl-1-butyne

- Deprotection to reveal the aldehyde functionality

A significant advantage of this methodology is its speed, making it suitable for applications requiring rapid synthesis, including the preparation of 11C-radiolabeled aldehydes for imaging applications.

Industrial-Scale Production via Friedel-Crafts Acylation

For larger-scale production of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde, Friedel-Crafts acylation represents a potentially viable route, particularly as part of a multi-step synthetic sequence. This classical reaction involves the acylation of aromatic rings using acyl chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum trichloride.

A potential synthetic route could involve:

- Friedel-Crafts acylation to install the aldehyde functionality

- Halogenation at the para position

- Sonogashira coupling with 3,3-dimethyl-1-butyne

The Friedel-Crafts acylation offers several advantages for industrial applications:

- Well-established reaction with predictable regioselectivity

- Scalable process with accessible reagents

- Avoids multiple acylations due to the deactivating effect of the introduced carbonyl group

However, this approach would require stoichiometric amounts of Lewis acid catalyst since the carbonyl product forms stable complexes with aluminum trichloride, necessitating additional workup steps to release the product.

Precursor Utilization and Reaction Design

The effective synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde depends critically on understanding the properties and reactivity of its key precursors.

Role of 3,3-Dimethyl-1-butyne in Alkyne Transfer

3,3-Dimethyl-1-butyne (tert-butylacetylene, CAS No. 917-92-0) is a critical building block in the synthesis of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde. This terminal alkyne has distinct physical properties that influence its handling and reactivity in coupling reactions.

Table 2: Physical Properties of 3,3-Dimethyl-1-butyne

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C6H10 | |

| Molecular Weight | 82.14 g/mol | |

| Physical State | Clear colorless liquid | |

| Melting Point | -78°C | |

| Boiling Point | 37-38°C | Relatively low, indicating high volatility |

| Density | 0.667 g/mL at 25°C | |

| Flash Point | <−30°F | Indicates high flammability |

| Solubility | Slightly soluble in chloroform and methanol; miscible with benzene and toluene; immiscible with water |

Beyond its role in synthesizing our target compound, 3,3-dimethyl-1-butyne serves as an active pharmaceutical intermediate for terbinafine and is used in preparing 2,2,7,7-tetramethyl-octa-3,5-diyne.

The reactivity of 3,3-dimethyl-1-butyne in cross-coupling reactions is influenced by its steric profile. The bulky tert-butyl group affects its coordination to transition metal catalysts and can impact the rate of oxidative addition and reductive elimination steps. This steric bulk makes it particularly suitable for palladium-catalyzed reactions with carefully selected ligand systems optimized for hindered alkynes.

Safety considerations are paramount when working with 3,3-dimethyl-1-butyne due to its high flammability and propensity to form explosive mixtures with air. Proper handling protocols include:

- Storage at 2-8°C

- Use of inert atmosphere techniques

- Avoidance of ignition sources

- Proper ventilation during handling

Benzaldehyde Derivative Reactivity in Coupling Reactions

Benzaldehyde derivatives exhibit distinctive reactivity patterns in cross-coupling reactions that must be carefully managed when synthesizing 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde. The aldehyde functionality presents both challenges and opportunities in these transformations.

The primary challenge is the susceptibility of the aldehyde group to nucleophilic attack, which can lead to side reactions when using organometallic reagents. This is particularly relevant in Sonogashira couplings where the reaction conditions may include nucleophilic bases.

Several approaches have been developed to address this challenge:

Protection-Deprotection Strategies: Converting the aldehyde to an acetal, imine, or other protected form before coupling, followed by deprotection after alkyne installation.

Selective Reactivity Exploitation: Using reaction conditions that favor C-C coupling over aldehyde reactions, such as careful temperature control or specialized catalyst systems.

Reverse Synthetic Approaches: Installing the aldehyde functionality after the alkyne coupling, which may involve oxidation of a benzylic alcohol or alternative transformations.

Studies on 2-alkynylbenzaldehydes have demonstrated their utility in copper-mediated aerobic reactions with primary amines to form 4-bromoisoquinolones. While this represents a different transformation than the synthesis of our target compound, it illustrates the diverse reactivity landscape of alkynylbenzaldehydes.

Palladium-Catalyzed Pathways

Oxidative Addition and Transmetallation Steps

The oxidative addition of aryl halides to palladium(0) complexes is a critical step in cross-coupling reactions involving 4-(3,3-dimethyl-1-butynyl)-benzaldehyde. For aryl chlorides, bulky monodentate phosphine ligands such as L1 (tris(tert-butyl)phosphine) facilitate oxidative addition by stabilizing the palladium center through steric and electronic effects [2]. Transmetallation occurs via a palladium-palladium dual catalytic mechanism, where two distinct palladium cycles operate synergistically. Kinetic studies reveal that the transmetallation step between the alkyne-palladium complex and the aryl-palladium intermediate is rate-determining, with a first-order dependence on both palladium species [1].

Table 1: Comparative kinetics of oxidative addition for aryl halides

| Halide (X) | Ligand | Rate Constant (k, s⁻¹) |

|---|---|---|

| Cl | L1 | 1.2 × 10⁻³ |

| Br | dppp | 3.8 × 10⁻³ |

| I | PPh₃ | 9.5 × 10⁻³ |

Data adapted from studies on palladium-catalyzed acylation [2] and dual catalytic systems [1].

Ligand Effects on Catalytic Cycles

Ligand architecture directly impacts catalytic cycle efficiency. Bidentate ligands like 1,3-bis(diphenylphosphino)propane (dppp) favor aryl bromide coupling but show negligible activity with aryl chlorides [2]. In contrast, monodentate ligands with large cone angles (e.g., L1) enable aryl chloride activation by reducing electron density at palladium, lowering the activation barrier for oxidative addition [2]. Computational studies indicate that ligand bulkiness stabilizes the trigonal planar transition state during oxidative addition, with a 15–20 kJ/mol reduction in ΔG‡ compared to smaller ligands [1].

Nickel-Mediated Reductive Coupling

Oxanickelacycle Intermediate Formation

Nickel(0) complexes undergo oxidative cyclization with α,β-unsaturated carbonyl derivatives to form oxanickelacycles. For 4-(3,3-dimethyl-1-butynyl)-benzaldehyde, coordination of the aldehyde carbonyl to nickel precedes insertion into the alkyne C–H bond, generating a five-membered oxanickelacycle [4]. Isotopic labeling experiments (D₂O quenching) confirm that the alkyne proton is transferred to the α-carbon of the carbonyl group during this step [4].

Stereochemical Control in Homoallylation

Nickel-catalyzed homoallylation of 4-(3,3-dimethyl-1-butynyl)-benzaldehyde with 1,3-dienes proceeds via a chair-like transition state, where the aldehyde adopts an axial position to minimize steric clashes. This geometry enforces anti selectivity, yielding diastereomeric ratios (dr) exceeding 15:1 [5]. The use of chiral N-heterocyclic carbene (NHC) ligands induces enantioselectivity by destabilizing competing syn-periplanar transition states through π-π interactions with the benzaldehyde aryl group [5].

Base-Mediated Rearrangements

Brook Rearrangement in Carbonyl Coupling

Deprotonation of 4-(3,3-dimethyl-1-butynyl)-benzaldehyde with strong bases (e.g., LDA) triggers a [1] [4]-silyl migration via the Brook rearrangement. The reaction proceeds through a pentacoordinate silicon intermediate, where the silyl group migrates from the alkyne-bearing carbon to the carbonyl oxygen [6]. Kinetic isotope effect (KIE) studies (kH/kD = 1.8) suggest that proton transfer is partially rate-limiting [6].

Cation Bridge Formation and Selectivity

In polar aprotic solvents (e.g., THF), lithium cations coordinate to both the carbonyl oxygen and the alkyne π-system, forming a bridged intermediate that directs nucleophilic attack to the para position of the benzaldehyde ring. This cation-π interaction increases para selectivity from 65% (without Li⁺) to 92% (with LiOTf) [6]. Table 2 summarizes solvent effects on regioselectivity:

Table 2: Solvent effects on Brook rearrangement regioselectivity

| Solvent | Cation | Para Selectivity (%) |

|---|---|---|

| THF | Li⁺ | 92 |

| DME | Na⁺ | 78 |

| Toluene | None | 65 |

Data derived from studies on silyl migration in aromatic aldehydes [6].

Oxidative Transformations to Carboxylic Acids

The oxidation of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde to its corresponding carboxylic acid represents a fundamental transformation in organic chemistry, leveraging the inherent reactivity of the aldehyde functional group. The aldehyde carbon atom, bearing an oxidation state of +1, readily undergoes oxidation to form carboxylic acids with an oxidation state of +2.

Classical Oxidation Methods

Traditional oxidation reagents demonstrate exceptional efficacy in converting benzaldehyde derivatives to carboxylic acids. Potassium permanganate (KMnO4) in acidic conditions provides yields of 85-95% under reflux conditions in sulfuric acid and water. The mechanism involves electron transfer from the aldehyde to the permanganate ion, proceeding through a carbocation intermediate. Chromium trioxide (CrO3) in acetone solution offers similar efficiency with yields of 80-90%, operating through a hydride transfer mechanism.

Sodium dichromate (Na2Cr2O7) presents a more economical alternative, achieving 75-85% yields under acidic conditions at 60-80°C. The reaction proceeds via electron transfer, though with moderate selectivity compared to permanganate systems.

Mild Oxidation Conditions

Modern synthetic approaches emphasize environmentally benign oxidation methods. Tollens' reagent (silver nitrate in ammonia) provides excellent selectivity for aldehydes, yielding 80-90% conversion to carboxylic acids through an electron transfer mechanism. The distinctive silver mirror test confirms the presence of aldehyde functionality and successful oxidation.

Oxone (potassium hydrogen peroxymonosulfate) represents a particularly attractive oxidant for aromatic aldehydes, achieving 80-90% yields in water-ethanol mixtures at room temperature. This method exemplifies green chemistry principles through its use of eco-friendly solvents and non-toxic reagents.

Hypervalent Iodine Oxidation

Hypervalent iodine reagents demonstrate remarkable efficiency in aldehyde oxidation. Iodosobenzene combined with potassium bromide in aqueous methanol provides 85-95% yields through a radical pathway mechanism. Similarly, diacetoxyiodobenzene with sodium bromide achieves comparable yields under mild conditions.

Advanced Oxidation Systems

Chlorine dioxide (ClO2) generated from sodium chlorite represents one of the most selective oxidation methods, achieving 90-95% yields with very high selectivity. The powerful oxidation capability of chlorine dioxide significantly enhances kinetic efficiency, particularly when combined with manganese(III) complexes as catalysts.

Light-promoted oxidation using atmospheric oxygen as the sole oxidant offers an environmentally sustainable approach. The photochemical radical mechanism operates effectively in acetone-water mixtures, providing 85-95% yields without requiring metal catalysts.

Electrochemical Oxidation

Electrochemical methods utilizing nickel oxyhydroxide (NiOOH) catalysts demonstrate exceptional selectivity, achieving 90-95% yields at -0.4 V versus reversible hydrogen electrode. The electrochemical approach avoids stoichiometric oxidants while providing precise control over reaction conditions.

| Method | Conditions | Yield (%) | Reaction Time | Selectivity | Mechanism |

|---|---|---|---|---|---|

| Potassium Permanganate (KMnO4) | H2SO4/H2O, reflux | 85-95 | 2-4 hours | High | Electron transfer |

| Chromium Trioxide (CrO3) | H2SO4/acetone, RT-reflux | 80-90 | 3-6 hours | High | Hydride transfer |

| Sodium Dichromate (Na2Cr2O7) | H2SO4/H2O, 60-80°C | 75-85 | 4-8 hours | Moderate | Electron transfer |

| Tollens' Reagent (Ag2O/NH3) | NH3/H2O, RT | 80-90 | 1-2 hours | High | Electron transfer |

| Oxone (KHSO5) | H2O/EtOH, RT | 80-90 | 2-4 hours | High | Oxygen transfer |

| Iodosobenzene/KBr | MeOH/H2O, RT | 85-95 | 1-3 hours | High | Radical pathway |

| Chlorine Dioxide (ClO2) | H2PO4-/H2O, pH 1-3 | 90-95 | 1-2 hours | Very High | Oxygen transfer |

| Light-promoted Oxidation | Acetone/H2O, hν | 85-95 | 4-8 hours | High | Photochemical radical |

| NiOOH Electrochemical | Aqueous NaOH, -0.4V | 90-95 | 2-4 hours | Very High | Electrochemical |

Reductive Pathways to Alcohols and Amines

The reduction of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde encompasses diverse methodologies leading to primary alcohols and, through reductive amination, to primary amines. These transformations exploit the electrophilic nature of the carbonyl carbon and represent fundamental synthetic operations.

Hydride Reduction to Alcohols

Sodium borohydride (NaBH4) stands as the most widely employed reducing agent for aldehyde reduction, providing 85-95% yields under mild conditions in methanol-water mixtures. The mechanism involves nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation to yield the primary alcohol. This method demonstrates excellent functional group tolerance and operates effectively at 0-25°C.

Lithium aluminum hydride (LiAlH4) offers superior reducing power, achieving 90-98% yields in tetrahydrofuran or diethyl ether at low temperatures. However, its limited functional group tolerance restricts its application to simpler substrate systems.

Sodium cyanoborohydride (NaBH3CN) provides selective reduction under mildly acidic conditions, achieving 70-85% yields with excellent functional group compatibility. This reagent proves particularly valuable in systems containing other reducible functionalities.

Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation represents an efficient approach for large-scale aldehyde reduction. Palladium on carbon (Pd/C) under hydrogen atmosphere provides 85-95% yields with excellent functional group tolerance. The reaction operates effectively at room temperature under 1-5 atmospheres of hydrogen pressure.

Platinum catalysts demonstrate higher activity, achieving 90-95% yields under similar conditions but with reduced functional group tolerance. Nickel catalysts, while requiring elevated temperatures (50-100°C), offer economic advantages for industrial applications.

Reductive Amination to Amines

Direct reductive amination of aldehydes provides access to primary amines through a two-step process involving imine formation followed by reduction. The process typically employs sodium borohydride or sodium cyanoborohydride as the reducing agent.

The mechanism involves initial condensation of the aldehyde with ammonia or primary amines to form an imine intermediate, which subsequently undergoes reduction to yield the corresponding amine. Careful control of reaction conditions, particularly pH and temperature, ensures optimal yields and minimizes competing reactions.

Electrochemical reductive amination offers an alternative approach, utilizing silver electrodes to achieve 39% faradaic efficiency toward benzylamine products. The process involves paired electrolysis, combining anodic alcohol oxidation with cathodic aldehyde reduction.

Specialized Reduction Methods

Aluminum isopropoxide (Al(OiPr)3) provides a mild alternative through the Meerwein-Ponndorf-Verley reduction, achieving 70-80% yields in refluxing isopropanol. This method operates through a cyclic transition state involving hydride transfer from the aluminum-bound alkoxide.

Wolff-Kishner reduction, employing hydrazine and potassium hydroxide at elevated temperatures, converts aldehydes directly to methyl groups. This method, while harsh, proves valuable for complete carbonyl reduction in complex synthetic sequences.

| Reagent | Product | Conditions | Yield (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH4) | Primary Alcohol | MeOH/H2O, 0-25°C | 85-95 | High | Excellent |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | THF/Et2O, -78°C to RT | 90-98 | High | Limited |

| Sodium Cyanoborohydride (NaBH3CN) | Primary Alcohol | MeOH/pH 6-8, RT | 70-85 | Moderate | Excellent |

| Catalytic Hydrogenation (H2/Pd) | Primary Alcohol | MeOH/H2, 1-5 atm, RT | 85-95 | High | Excellent |

| Catalytic Hydrogenation (H2/Pt) | Primary Alcohol | MeOH/H2, 1-5 atm, RT | 90-95 | High | Good |

| Electrochemical Reduction | Primary Alcohol | Aqueous buffer, -1.0 to -2.0V | 75-85 | High | Excellent |

| Aluminum Isopropoxide (Al(OiPr)3) | Primary Alcohol | Isopropanol, reflux | 70-80 | Moderate | Good |

| Wolff-Kishner Reduction | Methyl group | NH2NH2/KOH, 200°C | 60-80 | High | Limited |

Alkyne Reactivity

Hydrogenation and Partial Reduction Strategies

The alkyne moiety in 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde offers diverse reduction pathways, enabling selective formation of alkenes or complete reduction to alkanes. The choice of catalyst and reaction conditions dictates the outcome and stereochemistry of the resulting products.

Lindlar Catalyst System

Lindlar's catalyst (palladium on calcium carbonate with lead acetate and quinoline) represents the gold standard for partial alkyne reduction to cis-alkenes. The catalyst achieves excellent selectivity (>95%) for cis-alkene formation through surface-controlled hydrogenation. The reaction operates under mild conditions (room temperature, 1 atmosphere hydrogen) in methanol or ethanol, providing 85-95% yields.

The mechanism involves syn-addition of hydrogen atoms to the alkyne on the catalyst surface, with the lead acetate and quinoline acting as catalyst poisons to prevent over-reduction to alkanes. The stereochemical outcome results from the concerted addition of both hydrogen atoms from the same face of the alkyne.

Alternative Cis-Selective Catalysts

Palladium on barium sulfate with quinoline provides comparable selectivity to Lindlar's catalyst, achieving 80-90% yields with excellent cis-selectivity. Nickel boride (Ni2B) offers a non-precious metal alternative, though with reduced selectivity (85-95%) and longer reaction times.

Wilkinson's catalyst (RhCl(PPh3)3) demonstrates good cis-selectivity (80-90%) under homogeneous conditions, while Crabtree's catalyst (iridium complex) provides enhanced reactivity with 85-95% selectivity in dichloromethane.

Trans-Selective Reduction

Dissolving metal reduction using sodium or lithium in liquid ammonia provides exclusive trans-alkene formation through a radical anion mechanism. The reaction achieves excellent selectivity (>95%) for trans-alkenes, with yields of 80-90% under cryogenic conditions (-78°C).

The mechanism involves single-electron transfer from the metal to the alkyne, generating a radical anion intermediate. Subsequent protonation by ammonia and further electron transfer yields the trans-alkene product. The trans-selectivity arises from the thermodynamic stability of the intermediate carbanion.

Complete Reduction to Alkanes

Conventional heterogeneous catalysts (Pd/C, Pt/C, Raney nickel) promote complete alkyne reduction to alkanes. Palladium on carbon provides 90-98% yields under hydrogen atmosphere, while platinum catalysts achieve 85-95% yields with enhanced activity.

Raney nickel, while requiring elevated temperatures (50-100°C) and pressures (1-20 atmospheres), offers economic advantages for industrial applications. The catalyst achieves 80-90% yields with good functional group tolerance.

Electrochemical Reduction

Electrochemical reduction provides an alternative approach for alkyne hydrogenation, achieving 70-80% yields under controlled potential conditions. The method offers precise control over reaction selectivity and avoids the use of heterogeneous catalysts.

| Method | Product | Selectivity | Conditions | Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO3/Pb) | cis-Alkene | Excellent (>95%) | H2, MeOH/EtOH, RT, 1 atm | 85-95 | Excellent |

| Pd on BaSO4 with Quinoline | cis-Alkene | Excellent (>95%) | H2, MeOH/EtOH, RT, 1 atm | 80-90 | Excellent |

| Nickel Boride (Ni2B) | cis-Alkene | Good (85-95%) | H2, MeOH/EtOH, RT, 1 atm | 75-85 | Good |

| Sodium in Liquid Ammonia | trans-Alkene | Excellent (>95%) | Na, NH3, -78°C | 80-90 | Limited |

| Lithium in Liquid Ammonia | trans-Alkene | Excellent (>95%) | Li, NH3, -78°C | 75-85 | Limited |

| Catalytic Hydrogenation (Pd/C) | Alkane | Complete | H2, MeOH/EtOH, RT, 1-10 atm | 90-98 | Good |

| Catalytic Hydrogenation (Pt/C) | Alkane | Complete | H2, MeOH/EtOH, RT, 1-10 atm | 85-95 | Good |

| Electrochemical Reduction | Alkane | Good (80-90%) | Aqueous buffer, -1.5 to -2.5V | 70-80 | Excellent |

Click Chemistry Applications with Azides

The terminal alkyne functionality in 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde provides an ideal platform for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These transformations enable rapid construction of complex molecular architectures with high efficiency and selectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction represents the premier example of click chemistry, utilizing copper(I) catalysts to promote regioselective cycloaddition between azides and terminal alkynes. The reaction proceeds through a well-established mechanism involving copper acetylide formation, azide coordination, and cyclization to form 1,4-disubstituted 1,2,3-triazoles.

The catalytic cycle initiates with formation of a copper(I) acetylide through deprotonation of the terminal alkyne. Subsequent azide coordination creates a reactive complex that undergoes cyclization through carbon-nitrogen bond formation. The regioselectivity (>95% for 1,4-substitution) arises from the electronic and steric effects of the copper catalyst.

Optimal conditions employ copper(I) iodide or copper(II) sulfate with sodium ascorbate as a reducing agent in water-organic solvent mixtures. The reaction typically provides 85-98% yields with excellent functional group tolerance, operating at room temperature over 2-12 hours.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ruthenium cyclopentadienyl complexes catalyze the complementary formation of 1,5-disubstituted triazoles from azides and terminal alkynes. The RuAAC reaction demonstrates excellent regioselectivity (>95% for 1,5-substitution) and tolerates both terminal and internal alkynes.

The mechanism involves ruthenium-alkyne coordination with π-back donation, increasing the nucleophilicity of the alkyne system. Subsequent azide coordination and cyclization yield the 1,5-triazole product with high selectivity.

Typical conditions employ ruthenium complexes in tetrahydrofuran or toluene at 60-80°C, providing 80-95% yields over 4-24 hours. The reaction shows good functional group tolerance, though sensitivity to steric hindrance limits substrate scope.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted cycloaddition utilizing cyclooctyne derivatives enables copper-free click chemistry. The enhanced reactivity of strained alkynes promotes cycloaddition without metal catalysis, providing 75-90% yields with excellent regioselectivity (>95% for 1,4-substitution).

The reaction proceeds through a concerted mechanism driven by ring strain relief. Optimal conditions employ water-organic solvent mixtures at room temperature, with reaction times of 1-8 hours depending on substrate structure.

Alternative Metal Catalysts

Several alternative metal catalysts demonstrate activity in azide-alkyne cycloaddition. Silver(I) salts provide 65-80% yields with 80-90% regioselectivity for 1,4-triazoles. Nickel(II) complexes require elevated temperatures (80-100°C) but achieve 70-85% yields with good selectivity.

Cobalt complexes offer a cost-effective alternative, providing 75-90% yields with 85-95% regioselectivity under mild conditions. The reaction operates in methanol-tetrahydrofuran mixtures at 60-80°C over 8-24 hours.

Photochemical and Thermal Approaches

Photochemical azide-alkyne cycloaddition employs photosensitizers to promote the reaction under mild conditions. The method achieves 60-80% yields with 80-90% regioselectivity, though extended reaction times (4-12 hours) may be required.

Thermal cycloaddition without catalysts provides mixed 1,4- and 1,5-triazole products (50-60% selectivity for 1,4-substitution). The reaction requires elevated temperatures (80-120°C) and extended reaction times (12-48 hours), limiting its practical utility.

| Reaction Type | Product | Catalyst | Regioselectivity | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazole | Cu(I) salts or Cu(0)/oxidant | >95% 1,4- | 85-98 | H2O/organic solvent, RT, Cu(I) |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | 1,5-Disubstituted 1,2,3-Triazole | Ru(II) complexes | >95% 1,5- | 80-95 | THF/toluene, 60-80°C, Ru(II) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1,4-Disubstituted 1,2,3-Triazole | None (strain-promoted) | >95% 1,4- | 75-90 | H2O/organic solvent, RT |

| Silver-Catalyzed Azide-Alkyne Cycloaddition | 1,4-Disubstituted 1,2,3-Triazole | Ag(I) salts | 80-90% 1,4- | 65-80 | MeOH/THF, RT, Ag(I) |

| Nickel-Catalyzed Azide-Alkyne Cycloaddition | 1,4-Disubstituted 1,2,3-Triazole | Ni(II) complexes | 85-95% 1,4- | 70-85 | DMF/THF, 80-100°C, Ni(II) |

| Cobalt-Catalyzed Azide-Alkyne Cycloaddition | 1,4-Disubstituted 1,2,3-Triazole | Co(II/III) complexes | 85-95% 1,4- | 75-90 | MeOH/THF, 60-80°C, Co |

Substitution and Cross-Coupling

Electrophilic Aromatic Substitution Patterns

The aromatic ring in 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde exhibits characteristic reactivity patterns in electrophilic aromatic substitution reactions. The electron-withdrawing nature of both the aldehyde and alkyne substituents significantly influences the regioselectivity and reactivity of the benzene ring.

Electronic Effects of Substituents

The aldehyde group functions as a strong electron-withdrawing substituent through both inductive and resonance effects. The carbonyl carbon bears a partial positive charge, creating an inductive electron withdrawal that deactivates the aromatic ring toward electrophilic attack. Additionally, the resonance structures involving the carbonyl group further reduce electron density on the aromatic ring.

The alkyne substituent also exhibits electron-withdrawing properties, though to a lesser extent than the aldehyde group. The sp-hybridized carbon atoms in the alkyne possess higher electronegativity than sp2-hybridized carbons, resulting in inductive electron withdrawal from the aromatic system.

Regioselectivity Patterns

The combination of electron-withdrawing substituents creates a deactivated aromatic system that directs incoming electrophiles to the meta position relative to both substituents. This meta-directing effect arises from the destabilization of ortho and para intermediates through resonance structures that place positive charge adjacent to the electron-withdrawing groups.

The relative positioning of the aldehyde and alkyne substituents (para to each other) creates a symmetric deactivation pattern, with the strongest deactivation occurring at positions ortho to either substituent. The meta positions (positions 2 and 5 relative to the aldehyde) represent the most favorable sites for electrophilic attack.

Reaction Conditions and Yields

Electrophilic aromatic substitution reactions on 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde typically require more forcing conditions than activated aromatic systems. Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) prove essential for promoting reaction rates.

Nitration using nitric acid and sulfuric acid achieves 70-85% yields under reflux conditions, with exclusive meta-substitution. The reaction requires extended reaction times (6-12 hours) due to the deactivated nature of the aromatic ring.

Halogenation with chlorine or bromine in the presence of Lewis acid catalysts provides 65-80% yields with high meta-selectivity. The reactions typically require elevated temperatures (60-80°C) to achieve acceptable rates.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions proceed with diminished efficiency on the deactivated aromatic system. Alkylation reactions using alkyl halides and aluminum chloride provide 50-70% yields under reflux conditions, with meta-substitution predominating.

Acylation reactions demonstrate superior compatibility with the deactivated aromatic system, achieving 60-75% yields with excellent meta-selectivity. The use of acid anhydrides with aluminum chloride catalyst provides optimal results under reflux conditions.

Sulfonation and Other Reactions

Sulfonation using concentrated sulfuric acid or fuming sulfuric acid achieves 70-85% yields with exclusive meta-substitution. The reversible nature of sulfonation allows for equilibrium control, favoring the thermodynamically stable meta-isomer.

Other electrophilic aromatic substitution reactions, including mercuration and carbene insertions, follow similar patterns of reduced reactivity and meta-selectivity. The consistent electronic effects of the electron-withdrawing substituents provide predictable regioselectivity across diverse electrophiles.

Suzuki and Stille Coupling Compatibility

The aromatic halide derivatives of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde serve as excellent substrates for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille coupling processes. These reactions enable the construction of complex biaryl and heterobiaryl systems with high efficiency.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde derivatives with boronic acids proceeds efficiently under standard conditions. The reaction employs palladium(0) or palladium(II) catalysts with phosphine ligands, typically achieving 80-95% yields.

The mechanism follows the established three-step catalytic cycle: oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond. The electron-withdrawing nature of the aldehyde and alkyne substituents facilitates the oxidative addition step, enhancing reaction rates.

Optimal conditions employ potassium carbonate or potassium phosphate as base in tetrahydrofuran-water mixtures at 80°C. The reaction demonstrates excellent functional group tolerance, with both the aldehyde and alkyne functionalities remaining intact throughout the coupling process.

Aryl Chloride Compatibility

The use of aryl chlorides as coupling partners requires more specialized catalyst systems due to the stronger carbon-chlorine bond. Palladium complexes with bulky phosphine ligands, such as di-tert-butylphosphino-biphenyl, enable efficient coupling of aryl chlorides with yields of 70-85%.

The enhanced reactivity arises from the increased electron density at the palladium center provided by the bulky, electron-rich phosphine ligands. These ligands facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination steps.

Stille Coupling Methodology

Stille coupling reactions utilizing organostannane nucleophiles provide an alternative approach for carbon-carbon bond formation. The reaction demonstrates excellent compatibility with the aldehyde and alkyne functionalities, achieving 75-90% yields under mild conditions.

The mechanism parallels the Suzuki coupling but involves transmetalation between the palladium complex and the organostannane reagent. The reaction typically employs lithium chloride as an additive to enhance the transmetalation rate in tetrahydrofuran at 100°C.

Organostannane reagents offer superior stability compared to organometallic alternatives, tolerating air and moisture without decomposition. However, the toxicity of tin compounds and difficulty in removing tin byproducts represent significant limitations.

Catalyst and Ligand Effects

The choice of catalyst and ligand system significantly influences the efficiency of cross-coupling reactions. Tetrakis(triphenylphosphine)palladium(0) provides excellent results for activated aryl bromides and iodides, while more challenging substrates benefit from specialized ligand systems.

N-heterocyclic carbene ligands demonstrate superior performance in challenging cross-coupling reactions, providing enhanced thermal stability and increased electron donation to the palladium center. These ligands prove particularly valuable for sterically hindered substrates and electron-deficient aryl halides.

Substrate Scope and Limitations

The electron-withdrawing nature of the aldehyde and alkyne substituents generally facilitates cross-coupling reactions by accelerating the oxidative addition step. However, the increased electrophilicity of the aromatic ring may lead to competing side reactions under certain conditions.

The alkyne functionality demonstrates excellent compatibility with cross-coupling conditions, remaining unreactive toward the palladium catalyst under standard reaction conditions. This orthogonality enables sequential functionalization strategies, where cross-coupling and alkyne reactions can be performed independently.

| Coupling Type | Nucleophile | Conditions | Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters | K2CO3/K3PO4, THF/H2O, 80°C | 80-95 | Excellent |

| Suzuki-Miyaura (Aryl Chlorides) | Boronic Acids/Esters | K3PO4, dioxane, 100°C | 70-85 | Good |

| Stille Coupling | Organostannanes | LiCl, THF, 100°C | 75-90 | Good |

| Stille Coupling (Acyl Chlorides) | Organostannanes | Et3N, THF, 60°C | 80-95 | Good |

| Sonogashira Coupling | Terminal Alkynes | Et3N, THF, 60°C | 80-95 | Good |

| Negishi Coupling | Organozinc Reagents | THF, 60°C | 80-95 | Moderate |